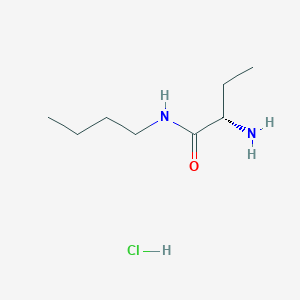
(2S)-2-Amino-N-butylbutanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-Amino-N-butylbutanamide;hydrochloride is not directly studied in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a structurally similar compound, (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol, and provides detailed vibrational assignment and molecular analysis using various computational methods . The second paper focuses on a series of 2-substituted 4-hydroxybutanamide derivatives, which are evaluated for their potential as inhibitors of GABA transport proteins and their pharmacological properties .
Synthesis Analysis
While the synthesis of (2S)-2-Amino-N-butylbutanamide;hydrochloride is not explicitly described in the papers, the synthesis of related compounds can be found in the second paper. Here, 2-substituted 4-hydroxybutanamide derivatives are synthesized through aminolysis of dihydrofuran-2(3H)-one derivatives with various substituted benzylamines . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The first paper provides a comprehensive analysis of the molecular structure of a related compound using density functional theory (DFT) and Hartree-Fock (HF) methods. The optimized molecular geometry, vibrational frequencies, and other properties such as molecular electrostatic potential (MESP), HOMO and LUMO energies, and natural bond orbital (NBO) analysis are discussed . These computational techniques could be applied to (2S)-2-Amino-N-butylbutanamide;hydrochloride to gain insights into its molecular structure and stability.
Chemical Reactions Analysis
Neither of the provided papers directly addresses the chemical reactions of (2S)-2-Amino-N-butylbutanamide;hydrochloride. However, the biological evaluation of the 2-substituted 4-hydroxybutanamide derivatives in the second paper implies that these compounds can interact with biological targets such as GABA transport proteins . This suggests that (2S)-2-Amino-N-butylbutanamide;hydrochloride may also undergo specific chemical reactions in biological contexts, which could be explored in further studies.
Physical and Chemical Properties Analysis
The first paper's analysis of the related compound's physical and chemical properties, such as infrared intensities, Raman scattering, and hyperpolarizability, provides a model for how one might analyze (2S)-2-Amino-N-butylbutanamide;hydrochloride . The second paper's evaluation of the pharmacological properties of the synthesized derivatives, including their pIC50 values and effects on motor coordination, offers a framework for assessing the physical and chemical properties of (2S)-2-Amino-N-butylbutanamide;hydrochloride in a biological setting .
Wissenschaftliche Forschungsanwendungen
Antitumor Efficacy in Cancer Therapy
(2S)-2-Amino-N-butylbutanamide hydrochloride, also known as FTY720, has been acknowledged for its antitumor efficacy in various cancer models. This compound, approved by the FDA for treating multiple sclerosis, showcases its versatility through its immunosuppressive effects and activation of sphingosine-1-phosphate receptors (S1PRs). Intriguingly, the cytotoxic effect of FTY720 in cancer therapy does not always require phosphorylation, indicating its mechanism of action may involve S1PR-independent pathways, diverging significantly from its immunosuppressive properties (Zhang et al., 2013).
Toxicology and Mutagenicity Studies
In the realm of toxicology, (2S)-2-Amino-N-butylbutanamide hydrochloride is connected with the study of 2,4-D herbicide toxicity. The compound's toxicity and mutagenicity have been extensively researched, with a focus on its impact on gene expression, occupational risk, neurotoxicity, and its effects on non-target species, particularly in aquatic environments. The scientometric review on 2,4-D showcases the development and trends in the field, contributing valuable insights for future research directions (Zuanazzi et al., 2020).
Pharmacological Role in Disease Treatment
(2S)-2-Amino-N-butylbutanamide hydrochloride has a significant role in disease treatment, as evidenced by its efficacy in treating COVID-19. Research suggests that drugs with similar chemical structures and mechanisms, such as chloroquine and hydroxychloroquine, have shown potential in combating COVID-19 infections. This highlights the compound's versatility and potential utility in addressing global health crises (Meo et al., 2020).
Metabolic Pathways and Disease Biomarkers
The compound is also relevant in studies focusing on metabolic pathways and potential biomarkers for diseases like diabetes. Metabolomics research has pointed out the association of certain amino acids, such as branched-chain amino acids, with insulin resistance and type 2 diabetes. This highlights the compound's significance in understanding the metabolic shifts preceding or accompanying diseases (Pallares-Mendez et al., 2016).
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-butylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-3-5-6-10-8(11)7(9)4-2;/h7H,3-6,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATGAGKEGYXFOU-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@H](CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-N-butylbutanamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)
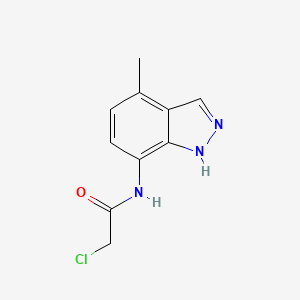
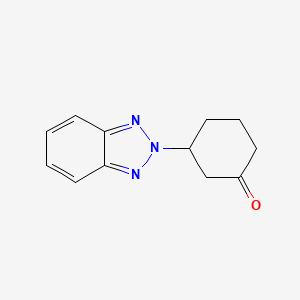
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
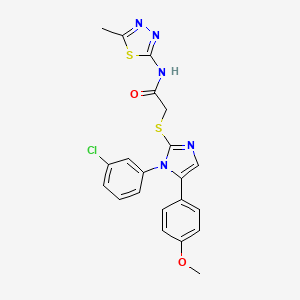

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)
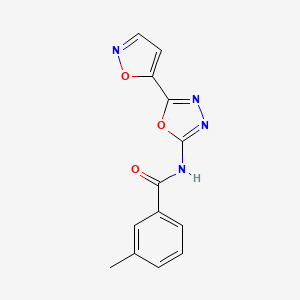
![2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2501750.png)
![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)